The compound is cataloged under the CAS Number 1159814-58-0, and it can be sourced from various chemical suppliers such as BenchChem and Biosynth . Its classification falls under heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon within a ring structure. The presence of both bromine and piperidine groups contributes to its unique chemical properties.
The synthesis of 2-Bromo-5-(piperidin-4-yl)pyridine typically involves nucleophilic substitution reactions. A common method is to react 2,5-dibromopyridine with piperidine in the presence of a base, such as potassium carbonate, using dimethylformamide (DMF) as a solvent. The reaction conditions generally require heating to facilitate the substitution of the bromine atom at the 5-position with the piperidine ring.
In industrial settings, continuous flow reactors may be employed to scale up production efficiently. This method allows for better control over reaction parameters, improving yield and consistency while minimizing side reactions.
2-Bromo-5-(piperidin-4-yl)pyridine can undergo various chemical reactions:
For nucleophilic substitution, reagents such as sodium hydride or various amines are commonly used. In oxidation reactions, potassium permanganate or chromium trioxide may be employed, while lithium aluminum hydride or sodium borohydride are typical reducing agents.
The mechanism of action for 2-Bromo-5-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring enhances binding affinity and selectivity towards these targets. Additionally, the bromine atom may engage in halogen bonding, which stabilizes interactions with biological molecules.
The physical properties include:
Chemical properties include its stability under standard laboratory conditions but may react under specific circumstances involving nucleophiles or oxidizing agents.
2-Bromo-5-(piperidin-4-yl)pyridine has significant applications in medicinal chemistry:
2-Bromo-5-(piperidin-4-yl)pyridine serves as a critical intermediate for synthesizing multi-target-directed ligands (MTDLs) addressing Alzheimer's disease (AD) and schizophrenia. Its pyridine-piperidine hybrid structure enables interactions with neurological targets:
Table 1: Neurological Targets of Piperidine-Pyridine Hybrids
Target | Biological Effect | Relevance to Disease |
---|---|---|
Aβ Peptides | Inhibits aggregation & promotes clearance | Alzheimer’s disease therapy |
Acetylcholinesterase | Enhances synaptic acetylcholine levels | Cognitive improvement in AD |
D2/NMDA Receptors | Modulates dopamine/glutamate signaling | Schizophrenia symptom management |
This compound’s piperidine nitrogen and pyridine halogen enable kinase inhibitor design. Key applications include:
Table 2: Kinase Targets for Metabolic Disorders
Kinase | Biological Role | Derivative Design Strategy |
---|---|---|
DYRK1A | β-cell proliferation regulator | Piperidine N-atom coordinates kinase hinge |
TBK1/IKKε | Mediates insulin resistance in obesity | Bromine enables C-C coupling for aryl extensions |
PI3K-γ | Inflammation in metabolic syndrome | Hybrid pyridine cores enhance selectivity |
The compound’s piperidine segment is pivotal for designing 5-HT1F receptor agonists, which treat migraines without vasoconstrictive risks:
Table 3: 5-HT1F Agonist Development Using Piperidine-Pyridine Cores
Modification Site | Functional Impact | Example Derivative |
---|---|---|
Piperidine N-Alkylation | Enhances 5-HT1F binding affinity | Lasmiditan analogs |
Pyridine C5 Position | Tunes physicochemical properties | 2,4,6-Trifluorobenzamide |
Bromine Replacement | Allows attachment of fluorinated aryl groups | Migraine-specific agonists |
The scaffold modulates multiple neurotransmitter systems via conformational adaptability:
Table 4: Receptor Interaction Profiles
Target Class | Interaction Mechanism | Biological Outcome |
---|---|---|
mGluR4/5 (Group I) | Piperidine N-H bonds stabilize active state | Neuroprotection in Parkinson’s models |
5-HT4/5-HT6 | Pyridine ring engages orthosteric site | Enhanced acetylcholine release |
σ-1 Receptors | Hydrophobic piperidine pocket binding | Modulation of Ca2+ signaling |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1